molecular formula C14H16O2 B11890435 4-Methoxy-2-propylnaphthalen-1-ol CAS No. 86559-57-1

4-Methoxy-2-propylnaphthalen-1-ol

Cat. No.: B11890435
CAS No.: 86559-57-1
M. Wt: 216.27 g/mol
InChI Key: YGIGAYABKZWUIG-UHFFFAOYSA-N
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Description

4-Methoxy-2-propylnaphthalen-1-ol is an organic compound with the molecular formula C14H16O2 It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 4-position and a propyl group at the 2-position on the naphthalene ring, along with a hydroxyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-propylnaphthalen-1-ol typically involves the alkylation of 4-methoxy-1-naphthol with a suitable propylating agent. One common method is the Friedel-Crafts alkylation reaction, where 4-methoxy-1-naphthol is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-propylnaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of 4-methoxy-2-propylnaphthalen-1-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

4-Methoxy-2-propylnaphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-propylnaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding with biological molecules, while the methoxy and propyl groups contribute to its lipophilicity, enhancing its ability to penetrate cell membranes. The compound may modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-1-naphthol
  • 2-Propyl-1-naphthol
  • 4-Methoxy-2-methylnaphthalen-1-ol

Uniqueness

4-Methoxy-2-propylnaphthalen-1-ol is unique due to the specific combination of functional groups on the naphthalene ring, which imparts distinct chemical and biological properties. Its methoxy and propyl groups provide a balance of hydrophilicity and lipophilicity, making it versatile for various applications.

Properties

CAS No.

86559-57-1

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

4-methoxy-2-propylnaphthalen-1-ol

InChI

InChI=1S/C14H16O2/c1-3-6-10-9-13(16-2)11-7-4-5-8-12(11)14(10)15/h4-5,7-9,15H,3,6H2,1-2H3

InChI Key

YGIGAYABKZWUIG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=CC=CC=C2C(=C1)OC)O

Origin of Product

United States

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